molecular formula C8H4Br2F4 B2931642 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide CAS No. 2091622-35-2

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide

Cat. No.: B2931642
CAS No.: 2091622-35-2
M. Wt: 335.922
InChI Key: SGWHXTCYVWLBPD-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4Br2F4 It is a derivative of benzyl bromide, featuring bromine, fluorine, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 6-fluoro-2-(trifluoromethyl)benzyl bromide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atoms can yield the corresponding benzyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzyl alcohols or carboxylic acids.

    Reduction: Formation of benzyl derivatives with reduced bromine content.

Scientific Research Applications

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive bromine atoms.

    Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of fluorinated compounds with enhanced biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide
  • 3-(Trifluoromethyl)benzyl bromide
  • 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl bromide

Uniqueness

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is unique due to the specific arrangement of bromine, fluorine, and trifluor

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-3-4-6(11)2-1-5(10)7(4)8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWHXTCYVWLBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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